molecular formula C9H10ClN3O B11892160 2'-Chloroacetophenone semicarbazone CAS No. 793635-25-3

2'-Chloroacetophenone semicarbazone

Katalognummer: B11892160
CAS-Nummer: 793635-25-3
Molekulargewicht: 211.65 g/mol
InChI-Schlüssel: QRYYNWCEQGXCED-SDQBBNPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Chloroacetophenone semicarbazone, identified by CAS No. . This compound is a derivative of acetophenone and is characterized by the presence of a semicarbazone functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloroacetophenone semicarbazone typically involves the reaction of 2’-chloroacetophenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2’-Chloroacetophenone semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Chloroacetophenone semicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2’-Chloroacetophenone semicarbazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Used in the production of specialty chemicals and as a corrosion inhibitor

Wirkmechanismus

The mechanism of action of 2’-Chloroacetophenone semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which can inhibit enzymatic activities. Additionally, the compound can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-Chloroacetophenone semicarbazone is unique due to the presence of the chloro group at the ortho position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other semicarbazone derivatives and contributes to its specific applications in research and industry .

Eigenschaften

CAS-Nummer

793635-25-3

Molekularformel

C9H10ClN3O

Molekulargewicht

211.65 g/mol

IUPAC-Name

[(Z)-1-(2-chlorophenyl)ethylideneamino]urea

InChI

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6-

InChI-Schlüssel

QRYYNWCEQGXCED-SDQBBNPISA-N

Isomerische SMILES

C/C(=N/NC(=O)N)/C1=CC=CC=C1Cl

Kanonische SMILES

CC(=NNC(=O)N)C1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.